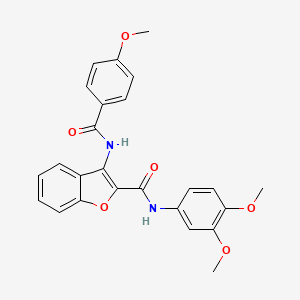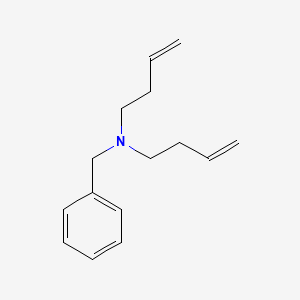
N-(3,4-dimethoxyphenyl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-dimethoxyphenyl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzofuran derivatives and has been found to exhibit a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of N-(3,4-dimethoxyphenyl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide is not fully understood. However, it is believed that the compound exerts its therapeutic effects by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of diseases. For example, it has been found to inhibit the activity of the protein kinase B (AKT) pathway, which is involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects
N-(3,4-dimethoxyphenyl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and inhibit the replication of viruses and bacteria. Additionally, the compound has been found to have antioxidant properties and can protect cells from oxidative stress.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(3,4-dimethoxyphenyl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide is its potential use in the treatment of various diseases. However, there are limitations to its use in lab experiments. The synthesis method is complex and requires expertise in organic chemistry. Additionally, the compound is not readily available and can be expensive to produce.
Future Directions
There are several future directions for the research on N-(3,4-dimethoxyphenyl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide. One direction is to further investigate its potential use in the treatment of cancer. Studies have shown that the compound can inhibit the growth and proliferation of cancer cells, and further research is needed to determine its effectiveness in clinical trials. Another direction is to investigate its potential use in the treatment of viral and bacterial infections. The compound has been found to inhibit the replication of viruses and bacteria, and further research is needed to determine its effectiveness in treating these infections. Additionally, future research could focus on improving the synthesis method to make the compound more readily available and cost-effective.
Synthesis Methods
The synthesis of N-(3,4-dimethoxyphenyl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide involves a multi-step process that includes the use of various reagents and solvents. The synthesis method is complex and requires expertise in organic chemistry. The compound can be synthesized through the reaction of 3,4-dimethoxybenzaldehyde with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with 2-hydroxybenzofuran-3-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide to yield N-(3,4-dimethoxyphenyl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide.
Scientific Research Applications
N-(3,4-dimethoxyphenyl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide has been the subject of extensive scientific research due to its potential therapeutic applications. The compound has been found to exhibit anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. It has been studied for its potential use in the treatment of various diseases such as cancer, HIV, and hepatitis B.
properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-3-[(4-methoxybenzoyl)amino]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6/c1-30-17-11-8-15(9-12-17)24(28)27-22-18-6-4-5-7-19(18)33-23(22)25(29)26-16-10-13-20(31-2)21(14-16)32-3/h4-14H,1-3H3,(H,26,29)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWQXTUCTRFHHAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethoxyphenyl)-3-(4-methoxybenzamido)benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-([1,1'-biphenyl]-4-yl)-N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2855052.png)
![3-(4-Methylphenyl)-1-oxa-2,4,8-triazaspiro[4.5]dec-2-ene](/img/structure/B2855054.png)


![2-[1-(Ethanesulfonyl)piperidin-4-ylidene]acetonitrile](/img/structure/B2855057.png)
![2-Chloro-N-(1H-pyrrolo[2,3-b]pyridin-6-ylmethyl)propanamide](/img/structure/B2855058.png)


![2-[3-(2-Fluorophenyl)-1-bicyclo[1.1.1]pentanyl]-2-(phenylmethoxycarbonylamino)acetic acid](/img/structure/B2855062.png)
![1-butyl-4-{1-[3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2855063.png)